molecular formula C7H7BrO2S B2836782 2-(5-Bromothiophen-2-yl)propanoic acid CAS No. 139547-22-1

2-(5-Bromothiophen-2-yl)propanoic acid

Cat. No.: B2836782
CAS No.: 139547-22-1
M. Wt: 235.1
InChI Key: MFVPTFUXSSLCTE-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method is the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding ethyl ketone. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound, while Sonogashira coupling with an alkyne would produce an alkyne-substituted thiophene .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)propanoic acid is not well-studied. its reactivity is primarily due to the presence of the bromine atom and the thiophene ring, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)propanoic acid
  • 2-(5-Iodothiophen-2-yl)propanoic acid
  • 2-(5-Methylthiophen-2-yl)propanoic acid

Uniqueness

2-(5-Bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which makes it more reactive in certain types of chemical reactions compared to its chloro, iodo, and methyl analogs. This increased reactivity can be advantageous in synthetic applications where a higher degree of functionalization is required .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVPTFUXSSLCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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